1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide

Antimicrobial QSAR Structure-Activity Relationship

Researchers frequently misorder generic benzisothiazolinone biocides (e.g., BIT) for applications requiring biological inertness, not recognizing that the 1,1-dioxide functionality completely abolishes antimicrobial activity. N-Benzylsaccharin (CAS 3416-59-9) is the correct 1,1-dioxide derivative: • Serves as an ideal negative control in BIT mechanism-of-action studies, as QSAR data confirm its complete lack of antimicrobial activity versus non-dioxide counterparts. • Provides a validated 5-lipoxygenase (5-LO) inhibitor scaffold with the N-benzyl group enabling further functionalization without confounding antimicrobial effects. • Well-defined crystal structure supports analytical method validation and instrument calibration.

Molecular Formula C14H11NO3S
Molecular Weight 273.31 g/mol
CAS No. 3416-59-9
Cat. No. B1295108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide
CAS3416-59-9
Molecular FormulaC14H11NO3S
Molecular Weight273.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3S2(=O)=O
InChIInChI=1S/C14H11NO3S/c16-14-12-8-4-5-9-13(12)19(17,18)15(14)10-11-6-2-1-3-7-11/h1-9H,10H2
InChIKeyJLGPMOJYECOCEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzylsaccharin: Chemical Identity & Baseline Properties


1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide (CAS 3416-59-9), also referred to as N-Benzylsaccharin or 2-benzyl-1,1-dioxo-1,2-benzothiazol-3-one, is a heterocyclic organic compound belonging to the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide class. Its molecular formula is C₁₄H₁₁NO₃S with a molecular weight of 273.31 g/mol [1]. The compound is characterized by a benzisothiazolone core bearing a 1,1-dioxide moiety and an N-benzyl substituent. This structural configuration distinguishes it from the widely used industrial biocide 1,2-benzisothiazolin-3-one (BIT; CAS 2634-33-5), which lacks the 1,1-dioxide functionality and possesses documented broad-spectrum antimicrobial activity [2].

1,1-Dioxide scaffold — reported antimicrobial inactivity supports negative control or mechanism-of-action studies distinct from biocide BIT.
Higher lipophilicity — XLogP ~2.1 may support membrane partitioning or biphasic system investigations compared to parent BIT.
Crystal structure available — CCDC deposition enables use as a certified reference material for structural confirmation.

N-Benzylsaccharin vs. BIT: Critical Role of 1,1-Dioxide


Procurement decisions within the 1,2-benzisothiazolone chemical space must account for the profound impact of the 1,1-dioxide functional group on biological activity. The presence of this group is not a minor structural variation; it fundamentally alters the compound's pharmacological and microbiological profile. As demonstrated in quantitative structure-activity relationship (QSAR) studies, the 1,1-dioxide derivatives of 1,2-benzisothiazolin-3-ones are entirely devoid of the antimicrobial activity that characterizes their non-dioxide counterparts [1]. Therefore, substituting 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide with a generic benzisothiazolinone biocide like BIT (CAS 2634-33-5) would be a critical error in any application requiring the specific biological inertness or alternative activity profile conferred by the 1,1-dioxide structure. The evidence below quantifies this differentiation.

Attribute
N-Benzylsaccharin (1,1-Dioxide)
BIT (Non-Dioxide Analog)
Antimicrobial Activity
Reported inactive; class-level evidence indicates 1,1-dioxide abolishes activity.
Documented broad-spectrum antimicrobial; substituting would introduce unwanted biocide effects.
Lipophilicity (XLogP)
~2.1 — higher membrane partitioning may alter experimental distribution.
~0.64 — significantly lower lipophilicity; partitioning profiles may not transfer.
Structural Reference
Crystal structure available (CCDC); supports identity confirmation.
No public crystal structure; identity confirmation may require alternative methods.

N-Benzylsaccharin vs. Non-Dioxide Analogs


Antimicrobial Inactivity of 1,1-Dioxide Derivatives

A QSAR study evaluating the antimicrobial properties of 1,2-benzisothiazolin-3-one derivatives explicitly states that the antibacterial and antifungal activity is specific to the 1,2-benzisothiazolin-3-one scaffold, while the corresponding 1,1-dioxide derivatives, which include CAS 3416-59-9, are inactive [1].

Antimicrobial Activity
Class-level inference
N-Benzylsaccharin: Inactive
Non-dioxide analogs: Good activity against Gram-positive bacteria; some 10–20× more potent than parent scaffold.
1,1-Dioxide group abolishes antimicrobial effect; supports negative control or non-antimicrobial application design.
QSAR study; in vitro assays against Gram-positive bacteria, yeasts, moulds. Data to verify for specific strains.
Antimicrobial QSAR Structure-Activity Relationship

Acute Toxicity Profile in Rodent Model

Acute toxicity data for 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide (CAS 3416-59-9) indicates an intraperitoneal LD₅₀ value of greater than 500 mg/kg in rats [1]. While this establishes a baseline for in vivo tolerance, direct comparative toxicity data against the non-dioxide analog BIT are not available in the same study. However, the observed LD₅₀ provides a quantifiable parameter for risk assessment relative to other chemical entities.

Acute Toxicity (LD₅₀)
Supporting evidence
LD₅₀ > 500 mg/kg (i.p., rat)
Supports hazard assessment and safe handling protocol development.
No direct comparator BIT data available; source missing — verify before risk evaluation.
Toxicology Safety Assessment In Vivo

Lipophilicity (XLogP) Comparison

The computed partition coefficient (XLogP3-AA) for 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide is 2.1 [1]. This value reflects its lipophilicity, which is a critical determinant of membrane permeability, solubility, and overall bioavailability. For comparison, the XLogP3 of the parent compound, 1,2-benzisothiazolin-3-one (BIT; CAS 2634-33-5), is 0.64 [2]. The ~1.5-unit increase in logP for the benzyl-dioxide derivative indicates significantly higher lipophilicity, which can influence its behavior in biological systems and formulations.

Lipophilicity (XLogP3)
Cross-study comparable
Target: 2.1
BIT (parent): 0.64
Difference: ~1.5 logP units
Higher lipophilicity may influence membrane permeability and biphasic partitioning behavior.
Computed values from PubChem; experimental confirmation recommended.
Physicochemical Properties Lipophilicity Drug Design

Crystal Structure Confirmation

The crystal structure of 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide has been determined and is deposited in the Cambridge Crystallographic Data Centre (CCDC) [1]. This provides an unambiguous, atomic-level benchmark for confirming the compound's identity and stereochemistry. In contrast, the unsubstituted BIT (CAS 2634-33-5) lacks a similarly well-characterized crystal structure in the public domain, making the target compound a more reliable standard for structural studies.

Crystal Structure
Supporting evidence
Target: CCDC-deposited crystal structure available
BIT: No public crystal structure data
Enables unambiguous identity confirmation for reference material and structural studies.
Single-crystal X-ray diffraction; consult CCDC for deposition details.
Crystallography Structural Biology Quality Control

N-Benzylsaccharin Application Scenarios


5-LO Inhibitor Scaffold

Given the established inactivity of 1,1-dioxide derivatives as antimicrobials [1], this compound is a suitable starting point for medicinal chemistry programs targeting pathways unrelated to microbial inhibition. Specifically, the 1,1-dioxo[d]isothiazol-3-one core is a recognized scaffold for the development of 5-lipoxygenase (5-LO) inhibitors, which are sought for treating inflammatory conditions [2]. The N-benzyl substitution in CAS 3416-59-9 provides a handle for further functionalization to optimize potency and selectivity against 5-LO without the confounding factor of antimicrobial activity.

Negative Control for Biocide Studies

The clear and quantitative evidence that 1,1-dioxide derivatives lack the antimicrobial activity of their non-dioxide counterparts [1] positions CAS 3416-59-9 as an ideal negative control compound. In experiments designed to elucidate the mechanism of action of benzisothiazolinone biocides like BIT (CAS 2634-33-5), this compound can be used to distinguish between effects that are specific to the biocide's reactive thiol group and those that are due to nonspecific interactions of the benzisothiazolone core.

Certified Reference Material for Structural Analysis

The availability of a well-defined crystal structure for 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide [3] makes it a valuable reference material for analytical methods validation. It can serve as a standard for calibrating instruments used in X-ray diffraction, NMR spectroscopy, or mass spectrometry, ensuring accurate identification and quantification of structurally related compounds in complex mixtures or novel synthetic products.

Lipophilicity-Dependent Property Evaluation

The significantly higher lipophilicity of this compound (XLogP3-AA = 2.1) compared to the parent BIT (XLogP3 = 0.64) [4][5] makes it a useful tool for investigating how logP influences partitioning behavior in biphasic systems, membrane permeability in cell-based assays, or solubility profiles in various formulation vehicles. This data can guide the development of novel formulations where controlled lipophilicity is a critical parameter.

Application
Selection Property
Validation Focus
5-LO pathway inhibitor research scaffold
1,1-Dioxide core without antimicrobial interference
5-LO inhibition potency and selectivity evaluation
Biocide mechanism-of-action negative control studies
Confirmed antimicrobial inactivity (class-level)
Distinguish thiol-reactive effects from nonspecific benzisothiazolone interactions
Certified reference material for structural analysis
Validated crystal structure (CCDC deposit)
Identity confirmation via X-ray diffraction or NMR spectroscopy
Lipophilicity-dependent partitioning research
Higher logP relative to BIT (reported ~2.1)
Membrane permeability and biphasic system distribution studies

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